molecular formula C17H15F3N2O B2787087 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034569-06-5

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

カタログ番号: B2787087
CAS番号: 2034569-06-5
分子量: 320.315
InChIキー: BVTMPPWCPGNWHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as CTB or CTB-001, is a small molecule drug that has shown potential in the treatment of various neurological disorders. CTB-001 belongs to the class of benzamide compounds and has been found to exhibit high affinity and selectivity for the sigma-1 receptor.

作用機序

CTB-001 exerts its pharmacological effects by binding to the sigma-1 receptor, a transmembrane protein that is widely distributed in the central nervous system. The sigma-1 receptor has been implicated in various cellular processes such as calcium signaling, protein synthesis, and cell survival. CTB-001 binding to the sigma-1 receptor modulates these processes, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
CTB-001 has been found to exhibit various biochemical and physiological effects in preclinical studies. CTB-001 has been shown to reduce oxidative stress, inhibit apoptosis, and enhance neurotrophic factor expression. Additionally, CTB-001 has been found to improve mitochondrial function, reduce amyloid beta accumulation, and modulate neurotransmitter release.

実験室実験の利点と制限

CTB-001 has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and modified. CTB-001 has high affinity and selectivity for the sigma-1 receptor, making it an ideal tool for studying the role of the sigma-1 receptor in various cellular processes. However, CTB-001 has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

将来の方向性

CTB-001 has shown promise in preclinical studies for its potential therapeutic applications in various neurological disorders. Future research should focus on further elucidating the mechanism of action of CTB-001 and its effects on various cellular processes. Additionally, clinical trials are needed to evaluate the safety and efficacy of CTB-001 in humans. Finally, the development of more potent and selective sigma-1 receptor ligands could lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.

合成法

The synthesis of CTB-001 involves a multi-step process starting with the reaction of 5-cyclopropylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(trifluoromethyl)benzylamine to yield the final product, CTB-001.

科学的研究の応用

CTB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, CTB-001 has been found to exhibit neuroprotective effects, reduce neuroinflammation, and improve cognitive function.

特性

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)15-4-2-1-3-14(15)16(23)22-9-11-7-13(10-21-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTMPPWCPGNWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。